molecular formula C9H12Cl2N2 B13687065 3-Chloro-5-(pyrrolidin-3-yl)pyridine Hydrochloride

3-Chloro-5-(pyrrolidin-3-yl)pyridine Hydrochloride

Cat. No.: B13687065
M. Wt: 219.11 g/mol
InChI Key: JXJVDNKXTCYQNL-UHFFFAOYSA-N
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Description

3-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride is a heterocyclic organic compound featuring a pyridine core substituted with a chlorine atom at the 3-position and a pyrrolidine ring at the 5-position, stabilized as a hydrochloride salt. The chlorine substituent contributes to electronic modulation, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula

C9H12Cl2N2

Molecular Weight

219.11 g/mol

IUPAC Name

3-chloro-5-pyrrolidin-3-ylpyridine;hydrochloride

InChI

InChI=1S/C9H11ClN2.ClH/c10-9-3-8(5-12-6-9)7-1-2-11-4-7;/h3,5-7,11H,1-2,4H2;1H

InChI Key

JXJVDNKXTCYQNL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CC(=CN=C2)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(pyrrolidin-3-yl)pyridine Hydrochloride typically involves the formation of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for yield and purity. The process would be scaled up using industrial reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(pyrrolidin-3-yl)pyridine Hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace the chlorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridine derivative with an alcohol or ketone group, while substitution could yield a variety of pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-(pyrrolidin-3-yl)pyridine Hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and receptor binding.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(pyrrolidin-3-yl)pyridine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its three-dimensional structure, which allows for better interaction with the target site .

Comparison with Similar Compounds

Substitution Patterns on the Pyridine Ring

  • 3-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride : Combines a chlorine atom (electron-withdrawing) and a pyrrolidine ring (basic, hydrogen-bonding) on the pyridine scaffold.
  • [3-Chloro-5-(trifluoromethyl)-2-pyridyl]methylamine hydrochloride: Features a trifluoromethyl group (lipophilic, electron-withdrawing) and an aminomethyl substituent, enhancing metabolic stability and membrane permeability .
  • 2-(Piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride : Replaces pyrrolidine with piperidine and introduces a trifluoromethyl group, increasing steric bulk and lipophilicity .

Heterocyclic Modifications

  • Pyrrolidine vs. Piperidine Derivatives :
    • Pyrrolidine (5-membered ring) confers greater ring strain and basicity compared to piperidine (6-membered), influencing conformational flexibility and target engagement .
    • Example: 3-Chloro-5-(piperidin-4-ylmethyl)pyridine (CAS: 1225218-76-7) exhibits a methylene-linked piperidine, enhancing hydrophobicity .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
3-Chloro-5-(pyrrolidin-3-yl)pyridine HCl C₉H₁₃Cl₂N₂ ~219.9* Cl, pyrrolidine High solubility (HCl salt), basicity
[3-Chloro-5-(trifluoromethyl)-2-pyridyl]methylamine HCl C₈H₈ClF₃N₂·HCl 276.63 Cl, CF₃, aminomethyl Lipophilic, metabolic stability
2-Methoxy-5-(pyrrolidin-3-yl)pyridine HCl C₁₀H₁₅ClN₂O 214.69 OMe, pyrrolidine Enhanced solubility, reduced reactivity
2-Chloro-5-(trifluoromethyl)pyridine C₆H₃ClF₃N 197.55 Cl, CF₃ Low polarity, bp 152°C, mp 28–31°C

*Calculated based on analogous structures; experimental data unavailable in provided evidence.

Biological Activity

3-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a chlorinated pyridine ring along with a pyrrolidine moiety suggests that this compound may interact with various biological targets, leading to therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C8H10ClNC_8H_{10}ClN and a molecular weight of approximately 171.63 g/mol. The chlorinated aromatic ring and the pyrrolidine group are critical for its biological activity, particularly in modulating receptor interactions and enzyme activities.

The biological activity of 3-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride is primarily attributed to its ability to bind to specific receptors and enzymes within biological systems. Preliminary studies indicate that the compound may function through:

  • Enzyme Inhibition : It is likely to inhibit certain enzymes involved in cellular signaling pathways, which could lead to therapeutic effects in various diseases.
  • Receptor Modulation : The compound may act as a modulator for receptors related to neurotransmission and hormonal signaling, potentially influencing conditions such as cancer and metabolic disorders.

Anticancer Properties

Recent research has highlighted the anticancer potential of 3-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride. In vitro studies demonstrated its efficacy against various cancer cell lines, indicating significant cytotoxic effects. For instance, it exhibited:

  • IC50 values : This measure indicates the concentration required to inhibit cell growth by 50%. The compound showed promising IC50 values in several cancer models, suggesting potent antiproliferative activity.
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)0.47
U-937 (Leukemia)0.35
A549 (Lung Cancer)0.29

These results point towards its potential as a lead compound for developing new anticancer agents.

Androgen Receptor Modulation

Studies have investigated the compound's ability to modulate androgen receptors, which are crucial in conditions like prostate cancer. Binding affinity assays revealed that:

  • Binding Affinity : The compound effectively competes with natural ligands for binding sites on androgen receptors, suggesting its utility as a selective androgen receptor modulator (SARM).

Case Studies

  • Study on Antiproliferative Effects : A study published in 2024 evaluated the effects of 3-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride on various cancer cell lines, demonstrating significant apoptosis induction through caspase activation pathways .
  • Receptor Interaction Analysis : Molecular docking studies indicated that the compound binds favorably to androgen receptors, providing insights into its mechanism of action as a potential therapeutic agent for hormone-dependent cancers.

Q & A

Q. How does the compound’s stability under varying pH and temperature conditions influence storage and experimental design?

  • Methodological Answer : Degradation studies (HPLC-MS) show instability at pH >8 (hydrolysis of pyrrolidine ring) and temperatures >40°C (dechlorination). Lyophilized samples stored at -20°C in amber vials retain >95% purity for 12 months .

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